6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3O2S/c7-4-1-9-6-5(14(8,12)13)2-10-11(6)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIRYMEWMRSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1 highlights key structural analogs and their properties:
Physicochemical and Functional Properties
- Optical Properties: Pyrazolo[1,5-a]pyrimidines with amino or cyano groups (e.g., C7-amino derivatives) exhibit enhanced fluorescence (λmax,em = 393–414 nm) . While the bromo-sulfonyl chloride derivative’s optical properties are undocumented, bromine’s electron-withdrawing nature may redshift absorption/emission compared to non-halogenated analogs.
- Stability : Sulfonyl chlorides are moisture-sensitive, but bromine’s steric bulk might marginally improve stability compared to smaller substituents (e.g., methyl) .
Biological Activity
6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a derivative of pyrazolo[1,5-a]pyrimidine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of various kinases, particularly casein kinase 2 (CK2), which plays a crucial role in cancer cell proliferation and survival.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the chlorination of the pyrazolo[1,5-a]pyrimidine scaffold. The presence of the sulfonyl chloride group enhances its reactivity, allowing for further derivatization and functionalization. The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potent anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. This compound has shown significant inhibition of CK2 activity in vitro, with IC50 values reported in the low nanomolar range (e.g., 8 nM for CK2α) . CK2 is implicated in various cellular processes, making it a target for cancer therapy.
Table 1: Inhibitory Activity of this compound Against CK2
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | CK2α | 8 |
| Other Pyrazolo Derivatives | CK2α’ | 38 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have demonstrated that derivatives containing sulfonamide moieties show enhanced antimicrobial effects against various pathogens. For instance, compounds structurally similar to this compound have shown significant activity against Candida albicans and other fungi .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 4f (related derivative) | Candida albicans | 62.5 |
| 4g (related derivative) | Saccharomyces cerevisiae | 31.25 |
The biological activity of this compound is primarily attributed to its ability to inhibit kinase activity. The compound binds to the ATP-binding site of CK2 and other kinases, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- In Vitro Studies : A comprehensive screening against the NCI-60 cancer cell line panel showed that compounds based on the pyrazolo[1,5-a]pyrimidine scaffold exhibited varying degrees of cytotoxicity with minimal off-target effects .
- Molecular Docking Studies : Docking simulations have provided insights into the binding interactions between these compounds and target kinases, revealing critical interactions that contribute to their inhibitory potency .
Q & A
Basic Questions
Q. What are the established synthetic routes for 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride?
- Methodology : The compound is synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl precursors. For example, NH-3-aminopyrazoles react with alkoxymethylene-β-dicarbonyl compounds or α,β-unsaturated systems in polar solvents like DMF. Post-cyclization, bromination at position 6 and sulfonylation at position 3 are performed. Key steps include purification via recrystallization (e.g., pentane or ethanol/DMF mixtures) to achieve >95% purity .
Q. How is this compound characterized structurally and chemically?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine protons at δ 7.32 ppm in DMSO-d₆) and sulfonyl chloride integration. IR identifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₇H₅BrClN₃O₃S, MW 323.56) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/Br/Cl/S ratios to confirm purity .
Q. What reaction pathways are enabled by the sulfonyl chloride group in this compound?
- Methodology : The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:
- Amidation : React with primary/secondary amines (e.g., furan-2-ylmethylamine) in DMF/pyridine to form sulfonamides, monitored by TLC/HPLC .
- Esterification : Use alcohols (e.g., ethanol) with base catalysis (K₂CO₃) to generate sulfonate esters .
Advanced Questions
Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core be achieved?
- Methodology : Position 7 is activated for electrophilic substitution due to electron-withdrawing sulfonyl groups. Strategies include:
- Mannich Reactions : React with silylformamidines (e.g., dimethylaminomethyl reagents) at room temperature, yielding 7-substituted derivatives (90% yield) .
- Cross-Coupling : Utilize Pd-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling (e.g., with arylboronic acids) under inert conditions .
Q. How should researchers address contradictions in spectral data or reaction yields during synthesis?
- Methodology :
- Analytical Cross-Validation : Compare NMR/IR/MS data with structurally analogous compounds (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 1363405-21-3) to resolve ambiguities .
- Reaction Optimization : Vary solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), or temperatures to improve yields. For low yields in sulfonylation, pre-activate intermediates with SOCl₂ .
Q. What strategies are used to design this compound derivatives for biological activity studies?
- Methodology :
- Scaffold Diversification : Replace the bromine atom with bioisosteres (e.g., -CN, -CF₃) via SNAr reactions. Introduce sulfonamide-linked pharmacophores (e.g., furan, pyridine) to enhance target binding .
- Structure-Activity Relationship (SAR) : Test derivatives against therapeutic targets (e.g., BCL6 inhibitors or antimicrobial agents). For example, sulfonamide analogs show activity in MIC assays against E. coli (IC₅₀ < 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
